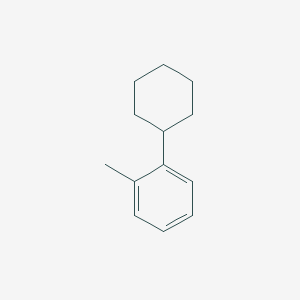

1-Cyclohexyl-2-methylbenzene

Beschreibung

Significance of Alkylbenzenes in Organic Chemistry and Related Disciplines

Alkylbenzenes are a class of organic compounds characterized by a benzene (B151609) ring bonded to one or more alkyl groups. fiveable.mewikipedia.org Their importance in organic chemistry is multifaceted. The alkyl group activates the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. fiveable.me This property is fundamental to the synthesis of a vast array of more complex molecules.

Industrially, alkylbenzenes are pivotal. They serve as precursors in the production of detergents, plastics, and pharmaceuticals. fiveable.menumberanalytics.com For instance, linear alkylbenzenes are the primary raw materials for manufacturing biodegradable surfactants found in many cleaning products. wikipedia.orgwikipedia.org Furthermore, the oxidation of alkylbenzenes is a key industrial process for producing valuable chemicals like benzoic acid and acetophenone, which are used in the synthesis of polymers and fragrances, respectively. numberanalytics.com Their role as solvents and intermediates underscores their significance in both laboratory and large-scale chemical manufacturing. fiveable.mewikipedia.org

Rationale for In-depth Investigation of 1-Cyclohexyl-2-methylbenzene

This compound, also known as 2-methyl-1-cyclohexylbenzene, presents a unique case study within the alkylbenzene family. nih.gov Its structure, featuring both a cyclohexyl and a methyl group on adjacent carbons of the benzene ring, offers a platform to explore steric and electronic effects on chemical reactivity. The presence of these two different types of alkyl groups influences the regioselectivity of further substitution reactions and the products of oxidation.

The compound and its derivatives are of interest in various applications. For example, cyclohexylbenzenes are considered important chemical intermediates. google.com Their physical and chemical properties, such as high boiling points and low freezing points, make them suitable for specialized applications. google.com The synthesis and reactions of this compound provide valuable insights into fundamental organic transformations and can lead to the discovery of novel materials and molecules with practical utility.

Scope and Objectives of the Academic Research Outline

This article provides a detailed examination of this compound. The primary objectives are to:

Present established synthetic routes to the compound.

Detail its key chemical properties and characteristic reactions.

Provide a summary of its spectroscopic data for identification and characterization purposes.

By focusing exclusively on these aspects, this article aims to deliver a scientifically rigorous and comprehensive overview of this compound for an academic and professional audience.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclohexyl-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMIWASLPQNSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344849 | |

| Record name | 1-Cyclohexyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4501-35-3 | |

| Record name | 1-Cyclohexyl-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Formation of 1 Cyclohexyl 2 Methylbenzene

Friedel-Crafts Alkylation

A principal method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. mt.combyjus.com This reaction involves the electrophilic aromatic substitution of an aromatic proton with an alkyl group. byjus.com

One synthetic route involves the reaction of toluene (B28343) with cyclohexene (B86901) in the presence of an acid catalyst. researchgate.net The catalyst, often a strong acid or a Lewis acid, protonates the cyclohexene to form a cyclohexyl carbocation. This electrophile then attacks the electron-rich toluene ring. The methyl group on toluene is an ortho-, para-director, meaning it directs the incoming electrophile to the positions adjacent (ortho) and opposite (para) to it. Thus, the reaction yields a mixture of this compound (ortho-isomer) and 1-cyclohexyl-4-methylbenzene (para-isomer).

Alternatively, a cyclohexyl halide, such as bromocyclohexane (B57405), can be used as the alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.comchemicalbook.com The Lewis acid facilitates the formation of the cyclohexyl carbocation, which then reacts with toluene in a similar fashion to the cyclohexene route, again producing a mixture of ortho and para isomers.

Cross-Coupling Reaction Pathways for Regioselective Synthesis

Transition Metal-Catalyzed Coupling Reactions

Grignard and Other Organometallic Coupling Reactions

More specific syntheses can be achieved using organometallic coupling reactions.

A targeted synthesis of this compound can be performed using a Grignard reagent. For instance, o-tolylmagnesium bromide can be reacted with bromocyclohexane. chemicalbook.com In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the bromocyclohexane to form the desired product.

Modern synthetic methods include transition-metal-catalyzed cross-coupling reactions. A nickel-catalyzed Kumada-Corriu coupling has been used to synthesize similar structures, for example, by coupling a cyclohexyl magnesium halide with a halogenated toluene derivative. acs.org A specific example reports the synthesis of this compound in 48% yield via a nickel-catalyzed coupling reaction. rsc.org

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Cyclohexyl 2 Methylbenzene

Aromatic Ring Functionalization Reactions

The benzene (B151609) ring in 1-Cyclohexyl-2-methylbenzene is the center of electron density, making it susceptible to attack by electrophiles. However, its aromaticity lends it significant stability, and it is generally resistant to oxidative degradation.

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry. The rate and regioselectivity of these reactions on a substituted benzene ring are governed by the electronic and steric properties of the existing substituents. In this compound, both the cyclohexyl and methyl groups are classified as alkyl groups.

Alkyl groups are electron-donating through an inductive effect, which increases the nucleophilicity of the benzene ring compared to benzene itself. msu.edu Consequently, they are considered activating groups, making the ring more reactive towards electrophiles. Both the methyl and cyclohexyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orglumenlearning.com

In this compound, the directing effects of the two groups must be considered in concert.

The cyclohexyl group at C1 directs incoming electrophiles to positions 2, 4, and 6. However, position 2 is already occupied by the methyl group.

The methyl group at C2 directs incoming electrophiles to positions 1, 3, and 5. Position 1 is already occupied by the cyclohexyl group.

The bulky nature of the cyclohexyl group introduces significant steric hindrance, which can influence the final product distribution. Substitution at position 3 (ortho to both groups) and position 6 (ortho to the cyclohexyl group) would be sterically hindered. Therefore, electrophilic attack is most likely to occur at the less hindered positions that are electronically activated. The primary sites for substitution are predicted to be C4 (para to the cyclohexyl group) and C5 (para to the methyl group).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Relation to Cyclohexyl (C1) | Relation to Methyl (C2) | Electronic Effect | Steric Hindrance | Predicted Reactivity |

| C3 | Ortho | Ortho | Activated | High | Unlikely |

| C4 | Para | Meta | Highly Activated | Low | Favorable |

| C5 | Meta | Para | Highly Activated | Low | Favorable |

| C6 | Ortho | Meta | Activated | Moderate | Possible |

The aromatic benzene ring is notably resistant to oxidation due to the stability conferred by its delocalized π-electron system. researchgate.net Under typical laboratory conditions, oxidizing agents that readily cleave carbon-carbon double bonds in alkenes will not affect the benzene ring. Reactions involving strong oxidizing agents under harsh conditions, such as high heat, can lead to the complete degradation of the aromatic ring, often resulting in the formation of carbon dioxide. However, such reactions are generally not synthetically useful. More commonly, oxidation occurs at the more reactive alkyl side chains, as detailed in subsequent sections. chemicalforums.comresearchgate.net

Cyclohexyl Moiety Transformation Reactions

The reactivity of the cyclohexyl group is primarily that of a saturated alkane, but its attachment to the benzene ring introduces a benzylic position which has unique reactivity.

While the benzene ring is resistant to many reagents, it can be reduced under specific conditions.

Catalytic Hydrogenation : The aromatic ring of this compound can be fully reduced to a cyclohexane (B81311) ring. This transformation is typically achieved through catalytic hydrogenation, which requires high pressures of hydrogen gas and elevated temperatures in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). wikipedia.org This reaction would convert this compound into 1-(2-methylcyclohexyl)cyclohexane.

Birch Reduction : A partial reduction of the aromatic ring can be accomplished using the Birch reduction. researchgate.netresearchgate.net This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. google.commasterorganicchemistry.com The reaction reduces the benzene ring to a non-conjugated 1,4-cyclohexadiene. researchgate.net For alkyl-substituted benzenes, the reduction occurs in a way that leaves the alkyl groups attached to one of the remaining double bonds. google.com Applying this to this compound would yield 1-cyclohexyl-2-methyl-1,4-cyclohexadiene.

Table 2: Reduction Products of the Aromatic Ring

| Reaction | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pt/Pd/Ni, High Pressure, High Temp. | 1-(2-methylcyclohexyl)cyclohexane |

| Birch Reduction | Na or Li, NH₃(l), ROH | 1-cyclohexyl-2-methyl-1,4-cyclohexadiene |

The carbon atom of the cyclohexyl ring that is directly attached to the benzene ring is a benzylic position and is the most reactive site on the cyclohexyl moiety. The oxidation of cyclohexylbenzene (B7769038) is an industrial process used to co-produce phenol (B47542) and cyclohexanone. epo.orgevitachem.comjove.com This process involves the oxidation of cyclohexylbenzene with air to form cyclohexylbenzene hydroperoxide, which is then cleaved under acidic conditions. masterorganicchemistry.comevitachem.com

Applying this logic to this compound, the benzylic C-H bond on the cyclohexyl ring would be the primary site of attack. Oxidation would likely form 1-hydroperoxy-1-(2-methylphenyl)cyclohexane. Subsequent acid-catalyzed cleavage (a Hock-type rearrangement) would be expected to yield 2-methylphenol and cyclohexanone .

Stronger oxidizing agents like potassium permanganate (B83412) under harsh conditions could potentially lead to the cleavage of the C-C bonds within the cyclohexyl ring, resulting in dicarboxylic acids. However, the oxidation of the methyl group (see section 3.3) is often a more facile reaction under these conditions.

Methyl Group Reactivity and Derivatization

The methyl group attached to the benzene ring is at a benzylic position, which significantly enhances its reactivity compared to a methyl group in a simple alkane. researchgate.net This enhanced reactivity is due to the ability of the adjacent benzene ring to stabilize radical or ionic intermediates through resonance.

Free-Radical Halogenation : The benzylic hydrogens on the methyl group are susceptible to substitution via free-radical mechanisms. For instance, reacting this compound with N-bromosuccinimide (NBS) in the presence of light or a radical initiator would selectively introduce a bromine atom onto the methyl group, yielding 1-(bromomethyl)-2-cyclohexylbenzene. This reaction proceeds via a stabilized benzylic radical.

Oxidation to a Carboxylic Acid : The benzylic methyl group can be completely oxidized to a carboxylic acid group. This is a common transformation for alkylbenzenes and requires a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under heated, often basic or acidic, conditions. chemicalforums.com This reaction requires the presence of at least one benzylic hydrogen. The oxidation of this compound would cleave the methyl group down to a carboxyl group, yielding 2-cyclohexylbenzoic acid . chemicalforums.com

Table 3: Common Reactions of the Benzylic Methyl Group

| Reaction Type | Reagents | Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | 1-(bromomethyl)-2-cyclohexylbenzene |

| Oxidation | KMnO₄ or H₂CrO₄, heat | 2-cyclohexylbenzoic acid |

The chemical behavior of this compound is dictated by the interplay of its three distinct structural components: the saturated cyclohexane ring, the aromatic benzene ring, and the reactive methyl group at the benzylic position. Mechanistic studies of key reactions involving this compound and its structural analogs reveal a variety of transformation pathways, including reactions at the benzylic position, transformations of the cyclohexyl ring, and reactions involving the aromatic system.

Mechanistic Studies of Key Reactions Involving this compound

Detailed mechanistic investigations, primarily on analogous compounds, provide a framework for understanding the reactivity of this compound. The primary reaction pathways involve the benzylic methyl group, the cyclohexyl ring, and the aromatic nucleus.

Reactions at the Benzylic Position:

The carbon atom of the methyl group attached directly to the benzene ring is known as the benzylic position. This position is exceptionally reactive due to the ability of the adjacent aromatic ring to stabilize reactive intermediates such as radicals, carbocations, and carbanions through resonance. pearson.comlibretexts.orglibretexts.org

Benzylic Bromination: The selective substitution of a hydrogen atom at the benzylic position with a bromine atom can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. libretexts.orglibretexts.org The reaction proceeds via a free-radical chain mechanism.

Initiation: The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound. This is the rate-determining step and it preferentially occurs at the benzylic position because it forms a resonance-stabilized benzylic radical. libretexts.orgkhanacademy.org The unpaired electron in this radical is delocalized over the benzene ring, increasing its stability compared to other possible radicals. libretexts.org

The resulting benzylic radical then reacts with a molecule of Br₂ (produced from the reaction of HBr with NBS) to form the product, 1-(bromomethyl)-2-cyclohexylbenzene, and a new bromine radical, which continues the chain reaction. libretexts.org

Benzylic Oxidation: The alkyl side-chain of alkylbenzenes can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.comambeed.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. ambeed.com The reaction with hot KMnO₄ involves the attack at the benzylic C-H bond, which is weaker than other alkyl C-H bonds. masterorganicchemistry.com The reaction proceeds through a series of steps, ultimately cleaving the other C-C bonds of the alkyl chain and forming 2-cyclohexylbenzoic acid.

Transformations of the Cyclohexyl Group:

The cyclohexyl group can undergo dehydrogenation, a crucial reaction in the production of valuable aromatic compounds.

Catalytic Dehydrogenation: In the presence of suitable catalysts, such as platinum or palladium supported on alumina, this compound can be dehydrogenated to form 2-methylbiphenyl. This process is of significant interest in the context of hydrogen storage and release technologies. The mechanism typically involves the following steps on the catalyst surface:

Adsorption of the reactant onto the catalyst surface.

Stepwise removal of hydrogen atoms from the cyclohexane ring.

Desorption of the aromatic product (2-methylbiphenyl) and hydrogen gas.

Studies on related systems, such as the dehydrogenation of alcohols catalyzed by iridium pincer complexes, highlight the role of the catalyst in facilitating the C-H bond activation required for hydrogen removal. researchgate.net

Reactions on the Aromatic Ring:

The benzene ring of this compound can undergo electrophilic aromatic substitution. The existing alkyl substituents (cyclohexyl and methyl) are activating groups and direct incoming electrophiles to the ortho and para positions.

Friedel-Crafts Alkylation: The synthesis of this compound itself can be achieved via a Friedel-Crafts alkylation of toluene (B28343) with cyclohexene (B86901) in the presence of a Lewis acid catalyst like AlCl₃ or a strong protic acid. stackexchange.comadichemistry.com The mechanism involves the following steps:

The acid catalyst protonates the cyclohexene, leading to the formation of a cyclohexyl carbocation. This carbocation is the active electrophile. stackexchange.commasterorganicchemistry.com

The electron-rich toluene ring acts as a nucleophile and attacks the cyclohexyl carbocation. The methyl group on toluene directs the incoming cyclohexyl group primarily to the ortho and para positions.

A proton is then lost from the intermediate arenium ion (a resonance-stabilized carbocation) to restore the aromaticity of the ring, yielding the final product, with this compound being one of the isomers formed. youtube.com

Catalytic Cracking:

Under severe conditions, such as high temperatures and pressures over acidic catalysts like zeolites, this compound can undergo catalytic cracking. Mechanistic insights from the cracking of related compounds like cyclohexene suggest that the process involves a complex network of reactions including isomerization, hydrogen transfer, and C-C bond scission. rsc.orgacs.org The acidic sites on the catalyst promote the formation of carbocation intermediates, which then undergo rearrangements and fragmentation to yield a mixture of smaller alkanes, alkenes, and aromatic compounds. acs.org

Table of Key Reaction Mechanisms

| Reaction Type | Key Reactants/Catalysts | Intermediate Species | Product(s) |

|---|---|---|---|

| Benzylic Bromination | NBS, Radical Initiator | Resonance-stabilized benzylic radical | 1-(Bromomethyl)-2-cyclohexylbenzene |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | Benzylic radical/cation | 2-Cyclohexylbenzoic acid |

| Catalytic Dehydrogenation | Pt/Al₂O₃ or Pd/Al₂O₃ | Surface-adsorbed species | 2-Methylbiphenyl, H₂ |

| Friedel-Crafts Alkylation | Toluene, Cyclohexene, AlCl₃/H⁺ | Cyclohexyl carbocation, Arenium ion | This compound |

| Catalytic Cracking | Zeolite catalyst, High Temp. | Various carbocations | Smaller alkanes, alkenes, aromatics |

Comprehensive Spectroscopic Characterization and Analytical Methodologies for 1 Cyclohexyl 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure of 1-Cyclohexyl-2-methylbenzene can be constructed.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, cyclohexyl, and methyl protons are observed.

The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.05 and 7.26 ppm. rsc.orgamazonaws.com These signals often present as a complex multiplet due to spin-spin coupling between adjacent protons on the benzene (B151609) ring. amazonaws.comscispace.com

The proton attached to the carbon linking the two rings (the methine proton) is observed as a multiplet around δ 2.62-2.80 ppm. rsc.orgamazonaws.com The protons of the cyclohexyl ring appear as a series of multiplets in the upfield region, typically between δ 1.21 and 1.88 ppm. amazonaws.comscispace.com Finally, the methyl group protons give rise to a characteristic singlet signal around δ 2.33-2.37 ppm. rsc.orgamazonaws.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.05 - 7.26 | m | 4H | Aromatic protons |

| 2.62 - 2.80 | m | 1H | Cyclohexyl methine proton |

| 2.33 - 2.37 | s | 3H | Methyl protons |

| 1.21 - 1.88 | m | 10H | Cyclohexyl methylene (B1212753) protons |

Note: Data compiled from multiple sources. rsc.orgamazonaws.comscispace.comrsc.org

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom.

The aromatic carbons exhibit signals in the downfield region, typically between δ 125.4 and 146.4 ppm. rsc.org The quaternary carbons of the benzene ring, to which the cyclohexyl and methyl groups are attached, are found at the lower end of this range. The signal for the carbon atom of the methyl group appears at approximately δ 19.4 ppm. rsc.org The carbons of the cyclohexyl ring resonate in the upfield region, with the methine carbon appearing around δ 40.1 ppm and the methylene carbons resonating at approximately δ 26.4, 27.2, and 33.7 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 146.4 | Aromatic C (quaternary) |

| 135.2 | Aromatic C (quaternary) |

| 131.7 | Aromatic CH |

| 126.1 | Aromatic CH |

| 125.5 | Aromatic CH |

| 125.4 | Aromatic CH |

| 40.1 | Cyclohexyl CH |

| 33.7 | Cyclohexyl CH₂ |

| 27.2 | Cyclohexyl CH₂ |

| 26.4 | Cyclohexyl CH₂ |

| 19.4 | Methyl CH₃ |

Note: Data is based on reported literature values. rsc.org

While ¹H and ¹³C NMR are primary methods, advanced NMR techniques can provide further structural confirmation. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, definitively assigning each signal. For complex molecules, these advanced methods are crucial for unambiguous structural elucidation. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 174, which corresponds to its molecular weight. nih.govrsc.org

The fragmentation pattern provides valuable structural clues. Common fragments for alkylbenzenes include the loss of alkyl groups. docbrown.infolibretexts.org For this compound, characteristic fragment ions are observed, which can help to confirm the presence of both the cyclohexyl and methyl-substituted benzene moieties. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mst.dk This technique is highly effective for determining the purity of this compound and for identifying and quantifying any trace impurities. rsc.org

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. mst.dk This allows for the identification of the main component, this compound, and any other substances present in the sample. rsc.orggoogle.com The retention time from the GC and the mass spectrum from the MS provide two independent points of confirmation for the identity of each compound.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Dichloromethane |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

The presence of the aromatic benzene ring is confirmed by C-H stretching vibrations typically observed in the range of 3000 to 3100 cm⁻¹. docbrown.info Additionally, the vibrations of the carbon-carbon bonds within the benzene ring result in absorption bands in the 1440 to 1625 cm⁻¹ region. docbrown.info The methyl group attached to the benzene ring shows C-H stretching vibrations around 2940 cm⁻¹. docbrown.info The complex pattern of absorptions in the fingerprint region, from approximately 1500 to 400 cm⁻¹, is unique to the molecule and serves as a definitive identifier. docbrown.info

A summary of the key IR absorption bands for the functional groups in this compound is provided in the table below.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Alkyl C-H (methyl & cyclohexyl) | 3000 - 2850 | Stretching |

| Aromatic C=C | 1625 - 1440 | Stretching |

| CH₂ | ~1465 | Bending |

| CH₃ | ~1375 | Bending |

| Aromatic C-H (out-of-plane) | 850 - 750 | Bending |

This table provides generalized ranges for the indicated functional groups.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Gas chromatography (GC) is a particularly suitable method due to the compound's volatility. researchgate.net In a typical GC analysis, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase.

The retention time (Rt), the time it takes for a compound to travel through the column, is a key parameter for identification. For instance, in a study utilizing an Agilent Technologies 6890N Network GC system, this compound exhibited a retention time of 6.77 minutes, with dodecane (B42187) used as an internal standard at a retention time of 5.07 minutes. rsc.org The purity of a sample can be determined by the relative area of the peak corresponding to this compound in the chromatogram.

High-performance liquid chromatography (HPLC) can also be employed, especially for less volatile derivatives or when different selectivity is required. hovione.com

The following table summarizes typical gas chromatography parameters for the analysis of this compound.

| Parameter | Value/Description | Reference |

| Instrument | Agilent Technologies 6890N Network GC system | rsc.org |

| Column | (Details not specified in the provided source) | |

| Carrier Gas | Helium | mst.dk |

| Injection Temperature | 275 °C | mst.dk |

| Oven Program | 40 °C for 2 min, then 15 °C/min to 300 °C | mst.dk |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | rsc.orgamazonaws.com |

| Retention Time (Rt) | 6.77 min (with dodecane internal standard at 5.07 min) | rsc.org |

Hyphenated Analytical Techniques in the Study of this compound

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures. chemijournal.com Gas chromatography-mass spectrometry (GC-MS) is the most common hyphenated technique used for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netnih.gov

In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each separated component by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.net This combination allows for the confident identification and quantification of the compound.

The mass spectrum of this compound shows a molecular ion peak (M+) at an m/z of 174, which corresponds to its molecular weight. nih.gov Other significant peaks in the mass spectrum include fragments at m/z 131 and 118, which provide further structural confirmation. nih.gov The analysis of reaction mixtures by GC-MS is a standard procedure to monitor the progress of a reaction and to characterize the products. rsc.org

The table below presents key mass spectrometry data for this compound obtained from GC-MS analysis.

| Parameter | Value (m/z) | Significance | Reference |

| Molecular Ion (M+) | 174 | Corresponds to the molecular weight of C₁₃H₁₈ | nih.gov |

| Major Fragment 1 | 131 | A key fragment in the mass spectrum | nih.gov |

| Major Fragment 2 | 118 | Another significant fragment for identification | nih.gov |

Computational and Theoretical Chemistry Approaches for 1 Cyclohexyl 2 Methylbenzene

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are foundational to computational chemistry, offering insights into the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of a system, from which numerous properties can be derived. For a molecule such as 1-Cyclohexyl-2-methylbenzene, QM calculations can elucidate its three-dimensional structure, conformational stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size. rasayanjournal.co.in DFT studies on related aromatic compounds, such as methylbenzenes, have demonstrated that the addition of alkyl groups to a benzene (B151609) ring influences its electronic properties. researchgate.net

A typical DFT study of this compound, often using a functional like B3LYP with a basis set such as 6-31G**, would involve geometry optimization to find the lowest energy structure. researchgate.net From this optimized geometry, key electronic descriptors can be calculated. These include the total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. nih.gov

Table 1: Representative Electronic Properties of this compound from a Hypothetical DFT Calculation

| Property | Representative Value | Significance |

| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule at 0 Kelvin. |

| HOMO Energy | Value in eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | Correlates with chemical stability; a larger gap suggests lower reactivity. |

| Dipole Moment | Value in Debye | Measures the polarity of the molecule, arising from asymmetric charge distribution. |

The flexibility of this compound arises from the rotation around the single bond connecting the cyclohexyl and methylbenzene rings, as well as the chair-boat flipping of the cyclohexane (B81311) ring itself. Computational methods are essential for exploring the potential energy surface and identifying stable conformers. researchgate.net

Studies on structurally similar compounds, such as phenylcyclohexane (B48628) and 1-methyl-1-phenylcyclohexane, provide significant insight into the likely conformational preferences. researchgate.net For phenylcyclohexane, calculations at high theoretical levels (e.g., QCISD/G-311G(2df,p)) show that the conformer with the phenyl group in the equatorial position is more stable than the axial conformer. researchgate.net The presence of the ortho-methyl group in this compound introduces steric hindrance that would further influence this preference. This steric clash would likely increase the energy of conformers where the methyl group is oriented towards the cyclohexyl ring, dictating the preferred rotational angle of the phenyl group. The analysis involves calculating the relative energies (enthalpy, Gibbs free energy) of different conformers to determine their population distribution at a given temperature. researchgate.net

Table 2: Comparison of Calculated Conformational Energy Differences for Phenylcyclohexane Analogs

| Compound | Method | Conformational Preference | ΔG° (kcal/mol) |

| Phenylcyclohexane | QCISD/G-311G(2df,p) | Equatorial Phenyl | 3.1 |

| 1-Methyl-1-phenylcyclohexane | Calculation | Axial Phenyl | 0.32 |

| Data derived from studies on analogous compounds to illustrate the principles of conformational analysis. researchgate.net |

Molecular Modeling and Simulation Studies

While QM methods are excellent for single molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in a larger context, such as in a liquid state or interacting with other molecules.

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that defines the potential energy of the system. For hydrocarbons like this compound, force fields such as COMPASS are often employed. researchgate.net

MD simulations can be used to predict various bulk and transport properties. For instance, a simulation of this compound in a liquid box would allow for the calculation of its density, viscosity, and self-diffusion coefficient at different temperatures and pressures. researchgate.net Such studies on related compounds like 1,2,4-trimethylbenzene (B165218) have shown good agreement between simulation results and experimental data, validating the utility of MD in predicting thermophysical properties. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.gov

For this compound, molecular docking could be used to explore its potential as a ligand for various protein targets. The process involves placing the molecule into the binding site of a receptor and calculating a score, often expressed as a binding energy in kcal/mol, which estimates the strength of the interaction. researchgate.netmdpi.com A more negative binding energy suggests a more favorable interaction. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com As no specific biological target for this compound is established, docking would be an exploratory tool to screen for potential interactions across a range of proteins.

Table 3: Illustrative Output of a Molecular Docking Study for this compound Against Hypothetical Protein Targets

| Protein Target | Predicted Binding Energy (kcal/mol) | Potential Interactions |

| Target A (e.g., Cyclooxygenase) | -7.5 | Hydrophobic interactions with nonpolar residues. |

| Target B (e.g., a Kinase) | -6.8 | van der Waals contacts within the active site. |

| Target C (e.g., a Nuclear Receptor) | -8.2 | Strong hydrophobic packing in a deep binding pocket. |

| This table is for illustrative purposes to show representative data from a molecular docking analysis. |

In Silico Prediction of Reactivity and Selectivity

In silico methods, primarily drawing from quantum mechanical calculations, can predict the chemical reactivity and selectivity of a molecule. By analyzing the electronic structure, it is possible to identify which parts of the molecule are most likely to participate in chemical reactions.

The frontier molecular orbitals (HOMO and LUMO) are particularly important for predicting reactivity. nih.gov The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich π-system of the methylbenzene ring, making it the primary site for reactions with electrophiles.

Structure-Activity Relationship (SAR) Predictions Based on Theoretical Descriptors

In the absence of direct experimental data for this compound, computational and theoretical chemistry approaches provide a valuable framework for predicting its physicochemical properties and potential biological activities. By calculating a range of theoretical descriptors, it is possible to develop a preliminary Structure-Activity Relationship (SAR) profile. These in silico predictions are instrumental in the early stages of chemical assessment, offering insights into a compound's likely behavior and guiding further experimental investigation. rsc.orgnih.govupf.edu

Quantitative Structure-Activity Relationship (QSAR) models are built upon the principle that the structural and electronic properties of a molecule dictate its biological and chemical activities. nih.govnih.gov For compounds like this compound, which belongs to the class of alkyl-substituted cycloalkylaromatic hydrocarbons, descriptors related to lipophilicity, electronic distribution, and molecular size are paramount in predicting its interactions with biological systems and its environmental fate.

A variety of computational tools are available for the prediction of these descriptors. Platforms such as the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard and cheminformatics software like SwissADME utilize algorithms to estimate properties that are crucial for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. epa.govnih.gov

Predicted Physicochemical and Lipophilicity Descriptors

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a critical determinant of a molecule's pharmacokinetic behavior. It influences absorption, distribution, and the ability to cross biological membranes. For this compound, several computational models can predict its LogP value, providing a consensus view of its lipophilic character. The topological polar surface area (TPSA) is another key descriptor, which is correlated with a molecule's transport properties, particularly its ability to permeate cells.

| Descriptor | Predicted Value | Computational Method/Source |

|---|---|---|

| Molecular Weight | 174.28 g/mol | PubChem CID 599938 nih.gov |

| XLogP3 | 4.8 | PubChem CID 599938 nih.gov |

| Consensus Log Po/w | 4.53 ± 0.38 | SwissADME nih.gov |

| Topological Polar Surface Area (TPSA) | 0.00 Ų | SwissADME nih.gov |

| Water Solubility (LogS) | -4.51 | SwissADME nih.gov |

| Bioavailability Score | 0.55 | SwissADME nih.gov |

The high predicted LogP values for this compound suggest a significant lipophilic character. This implies a tendency to partition into fatty tissues and a potential for bioaccumulation. The TPSA value of zero is expected for a hydrocarbon and indicates that the molecule's interactions will be dominated by non-polar forces. The predicted low water solubility is also consistent with its lipophilic nature.

Predicted Pharmacokinetic and Toxicity Endpoints

QSAR models can also be employed to forecast potential toxicological endpoints. For aromatic compounds and their derivatives, endpoints such as carcinogenicity, mutagenicity, and aquatic toxicity are of particular concern. nih.govnih.govresearchgate.net These models often rely on a combination of electronic and steric descriptors to predict the likelihood of a compound interacting with biological macromolecules like DNA or specific receptors.

While specific, validated QSAR models for the toxicity of this compound are not available in the public domain, general models for polycyclic aromatic hydrocarbons (PAHs) and alkylbenzenes can offer some predictive insights. nih.govresearchgate.net For instance, the presence of an alkyl-substituted benzene ring can be a structural alert for metabolic activation to reactive intermediates.

| Predicted Endpoint | Prediction | Basis of Prediction |

|---|---|---|

| Gastrointestinal Absorption | High | SwissADME nih.gov |

| Blood-Brain Barrier Permeation | Yes | SwissADME nih.gov |

| CYP450 Inhibition | Predicted inhibitor of CYP1A2, CYP2C19, CYP2C9 | SwissADME nih.gov |

| Drug-Likeness | Violations of Lipinski's and Ghose's rules due to high LogP | SwissADME nih.gov |

The predictions from SwissADME suggest that this compound is likely to be readily absorbed and distributed in the body, including crossing the blood-brain barrier. The predicted inhibition of several cytochrome P450 enzymes indicates a potential for drug-drug interactions, as these enzymes are crucial for the metabolism of a wide range of xenobiotics.

It is important to emphasize that these in silico predictions are theoretical and require experimental validation. The accuracy of QSAR models is dependent on the quality and diversity of the training data sets and the applicability domain of the model. ljmu.ac.uk For a compound like this compound, which may not be well-represented in existing public training sets, these predictions serve as a preliminary assessment to guide prioritization for future toxicological and pharmacokinetic testing.

Environmental Fate and Ecotoxicological Research on 1 Cyclohexyl 2 Methylbenzene

Environmental Occurrence and Distribution Studies

No published environmental monitoring studies were identified that specifically measure the presence or concentration of 1-Cyclohexyl-2-methylbenzene in environmental compartments such as air, water, soil, or sediment. Research on environmental contaminants often focuses on compounds with known widespread use, high production volumes, or previously established toxicity, and this compound does not appear to have been a target analyte in major environmental surveys to date.

Degradation Pathways and Mechanisms in Environmental Compartments

Specific research on the transformation and degradation of this compound in the environment is not available.

Environmental Monitoring and Analytical Method Development for Trace Detection

No studies have been published that focus on the development and validation of specific analytical methods for detecting trace amounts of this compound in environmental matrices. While standard analytical techniques used for similar semi-volatile organic compounds, such as Gas Chromatography-Mass Spectrometry (GC-MS), would likely be applicable, there are no documented methods detailing crucial parameters like extraction efficiency, detection limits, and quantification limits in real-world samples like water or soil.

Ecotoxicological Assessments

A critical lack of information exists regarding the ecotoxicological profile of this compound. No experimental studies reporting toxicity endpoints—such as the median lethal concentration (LC50) or median effective concentration (EC50)—for any aquatic or terrestrial organism were found. Furthermore, no predicted no-effect concentrations (PNECs) have been derived, and the compound has not been a subject of detailed Quantitative Structure-Activity Relationship (QSAR) modeling for ecotoxicity in published literature. This absence of data makes it impossible to assess the potential risk it may pose to ecosystems.

Exploration of Biological Activities and Pharmacological Potential of 1 Cyclohexyl 2 Methylbenzene and Analogs

In Vitro Biological Screening Methodologies

In vitro screening provides the foundational data for understanding the biological potential of chemical compounds. For 1-cyclohexyl-2-methylbenzene analogs, these laboratory-based assays have been crucial in identifying and quantifying their antioxidant, anti-inflammatory, antimicrobial, and enzyme-interacting properties.

Antioxidant Activity Investigations

The evaluation of antioxidant activity is a common primary screening step for novel compounds. The capacity of a substance to neutralize harmful free radicals is often assessed using spectrophotometric methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net In these tests, an antioxidant compound donates a hydrogen atom to the stable radical, causing a color change that can be measured to determine the compound's efficacy. nih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

While direct studies on this compound are limited, research on its analogs, particularly those containing phenolic or catechol moieties, demonstrates significant antioxidant potential. The number and position of hydroxyl groups on the aromatic ring are critical for activity. mdpi.comnih.gov For instance, compounds with a catechol (3,4-dihydroxyphenyl) structure often exhibit potent radical-scavenging capabilities in DPPH, ABTS, and reactive oxygen species (ROS) assays. mdpi.com

Table 1: Antioxidant Activity of Representative Phenolic Analogs

| Compound Type | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

|---|---|---|---|---|

| Catechol Derivative | DPPH | - | Trolox | 0.221 |

| 2,4-dihydroxyphenyl Derivative | Tyrosinase Inhibition | 1.60 | Kojic Acid | 17.6 |

Note: This table is generated based on data for analogous compounds to illustrate the methodologies and findings in this research area. Specific data for this compound was not available in the provided sources.

Anti-inflammatory Effects Research

Research into the anti-inflammatory properties of cyclohexylbenzene (B7769038) derivatives has utilized various in vitro models. nih.gov These methodologies often involve measuring the inhibition of key inflammatory mediators in cell cultures. For example, assays can quantify the reduction of prostaglandins, which are implicated in the inflammatory response, or the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1B, IL-6). frontiersin.orgnih.gov The release of these mediators can be stimulated in immune cells (like macrophages) by agents such as lipopolysaccharide (LPS), and the effect of the test compound on this release is then measured. mdpi.com Studies on acid derivatives of cyclohexylbenzene have confirmed their anti-inflammatory activities in such experimental setups. nih.gov

Antimicrobial and Antitubercular Activity Studies

The screening of this compound analogs for antimicrobial and antitubercular activity involves determining their minimum inhibitory concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov For antitubercular screening, compounds are tested against strains of Mycobacterium tuberculosis, such as the standard H37Rv strain and various multi-drug-resistant (MDR) strains. nih.govijper.org

Numerous studies on structurally related compounds, such as indolizines and carboxamides, have identified promising antitubercular agents. nih.govnih.gov For example, certain indolizine (B1195054) derivatives showed significant inhibitory activity against both H37Rv and MDR strains of M. tuberculosis. nih.gov Similarly, specific carboxamide analogs have demonstrated potent activity in antituberculosis screenings. nih.gov The data from these studies help in understanding the structural requirements for antitubercular efficacy. nih.govresearchgate.net

Table 2: In Vitro Antitubercular Activity of Selected Analog Compounds

| Compound Series | Target Strain | MIC (µg/mL) |

|---|---|---|

| Indolizine Derivative 2d | M. tuberculosis H37Rv | <6.25 |

| Indolizine Derivative 4 | M. tuberculosis H37Rv | 4 |

| Indolizine Derivative 4 | MDR M. tuberculosis | 32 |

| Carboxamide Derivative 7i | M. tuberculosis | - |

Note: This table presents data for analogous compounds to illustrate the findings in the field of antitubercular research. MIC values represent the minimum inhibitory concentration.

Enzyme and Receptor Interaction Studies

Investigating the interaction of compounds with specific enzymes and receptors is key to understanding their mechanism of action. For analogs of this compound, a significant area of study has been the inhibition of acetylcholinesterase (AChE), an enzyme critical in the central cholinergic system. nih.govmdpi.com The Ellman method is a common spectrophotometric assay used to measure AChE activity and its inhibition by test compounds. mdpi.com Various flavonoid and naphthoquinone derivatives have shown potent, dose-dependent inhibition of AChE. mdpi.commdpi.com

In contrast, in vitro studies on 1-cyclohexyl-x-methoxybenzene derivatives (ortho, meta, and para isomers) demonstrated a lack of activity at mu, kappa, and delta opioid receptors, indicating that their pharmacological effects are not mediated through these specific opioid pathways. mdpi.com

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Analogs

| Compound Class | Compound | IC50 (µM) |

|---|---|---|

| Flavonoid | Quercetin | 19.8 |

| Flavonoid | Tiliroside | 23.5 |

| Naphthoquinone Derivative | Compound 4h | Inhibition of 85% at 50µM |

Note: IC50 represents the concentration required for 50% inhibition of the enzyme. Data is for analogous compounds.

In Vivo Pharmacodynamic Profiling

In vivo studies in animal models are essential for evaluating the systemic effects of a compound. Research on 1-cyclohexyl-x-methoxybenzene derivatives in mice has shown that their systemic administration can impair sensorimotor responses, modulate spontaneous motor activity, induce modest analgesia, and alter thermoregulation. mdpi.com These effects suggest that the compounds act on both opioid and non-opioid mechanisms. mdpi.com

For evaluating anti-inflammatory potential, the carrageenan-induced paw edema model in rats is a standard and widely used method. frontiersin.orgmdpi.com This model assesses the ability of a compound to reduce the acute inflammatory response—characterized by edema—triggered by the injection of carrageenan. frontiersin.org Acid derivatives of cyclohexylbenzene have demonstrated anti-inflammatory and analgesic properties in such animal models. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. gardp.orgcollaborativedrug.com By making systematic chemical modifications to a lead compound, researchers can understand how changes in structure affect its potency and selectivity. gardp.orgdrugdesign.org

For antitubercular agents, SAR studies have revealed critical structural elements. For example, in some series of compounds, a 3,5-dinitrophenyl fragment was found to be crucial for anti-TB activity. nih.gov In other analogs, the presence and position of electron-withdrawing groups on a benzoyl ring were important for activity against M. tuberculosis. nih.gov The replacement of a cyclohexyl ring with a phenyl ring in one class of compounds resulted in a significant loss of both biochemical and whole-cell activity, highlighting the importance of the cyclohexyl moiety for that specific target. researchgate.net

In the context of antioxidant activity, SAR studies consistently show that for phenolic compounds, the presence of hydroxyl (-OH) or amino (-NH2) groups, particularly in the ortho or para positions, is a key determinant of radical scavenging ability. nih.gov The electron-donating nature of these groups and their ability to form stable radical products are essential for high antioxidant efficacy. nih.gov

Role as Precursors in Drug Discovery and Medicinal Chemistry

The this compound scaffold, characterized by a cyclohexane (B81311) ring attached to a toluene (B28343) molecule at the ortho position, represents a unique structural motif in medicinal chemistry. While direct evidence of this compound serving as a starting material in the synthesis of drug candidates is not extensively documented in publicly available scientific literature, the broader cyclohexyl-aromatic framework is a recurring feature in various biologically active compounds. Medicinal chemists often utilize such lipophilic, three-dimensional structures to enhance binding affinity to biological targets and to optimize pharmacokinetic properties.

Although specific examples of this compound as a direct precursor are scarce, the synthesis of analogs containing the cyclohexyl-tolyl moiety provides insight into how this structural unit can be incorporated into more complex, pharmacologically active molecules. These syntheses often involve the coupling of separate cyclohexyl and tolyl-containing building blocks rather than starting with the pre-formed this compound structure.

One notable example is the synthesis of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione , a novel uracil (B121893) derivative. This compound was synthesized through a four-component, palladium-catalyzed reaction. mdpi.com The key starting materials for this synthesis were cyclohexyl isocyanate, 2-chloro-1-phenylethan-1-one, p-toluidine, and carbon monoxide. mdpi.com This approach assembles the final molecule from simpler components, incorporating the cyclohexyl and tolyl groups in separate steps.

Another relevant compound is N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide , which has been investigated as a potent and selective hCB1 inverse agonist. nih.gov The synthesis of this complex molecule has been achieved through asymmetric methods, though the detailed synthetic pathway and initial starting materials are not fully elucidated in the available abstracts. nih.gov It is plausible that the synthesis involves the connection of a cyclohexyl-containing fragment with a tolyl-bearing piperazine (B1678402) derivative at a later stage of the synthetic sequence.

The following table summarizes the key components used in the synthesis of a bioactive analog containing the cyclohexyl-tolyl scaffold, illustrating a synthetic strategy that does not directly employ this compound as a precursor.

| Bioactive Compound | Therapeutic Target/Activity | Key Precursors/Starting Materials | Synthetic Approach |

| 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | Uracil analog with potential pharmacological activities | Cyclohexyl isocyanate, 2-chloro-1-phenylethan-1-one, p-toluidine, Carbon monoxide | Four-component, Palladium-catalyzed reaction mdpi.com |

While the direct precursor role of this compound in drug discovery remains to be extensively demonstrated, the presence of the cyclohexyl-tolyl motif in bioactive molecules suggests its potential as a valuable pharmacophore. Future research may explore more direct synthetic routes from this compound to leverage its unique structural features in the design of novel therapeutic agents.

Advanced Applications and Industrial Research Perspectives for 1 Cyclohexyl 2 Methylbenzene

Utilization in Specialty Chemical Synthesis and Materials Science

The molecular architecture of 1-Cyclohexyl-2-methylbenzene makes it a valuable precursor in the synthesis of specialized chemical products. Its parent compound, cyclohexylbenzene (B7769038) (CHB), is utilized as an intermediate in the production of phenol (B47542) and cyclohexanone. researchgate.netschultzchem.com By analogy, this compound can serve as a starting material for the synthesis of their methylated derivatives, which are important components in the manufacturing of specific polymers, resins, and pharmaceuticals.

In materials science, its properties are comparable to those of other high-boiling-point aromatic solvents. schultzchem.com Compounds like cyclohexylbenzene are noted for their high thermal stability, low flammability, and a boiling point exceeding 230°C. einpresswire.com These characteristics make this compound a candidate for applications as a specialty solvent or a high-temperature heat transfer fluid in environments where thermal stability is critical. Its solvency characteristics suggest potential use in the formulation of specialized coatings, adhesives, and polymer modifiers where controlled evaporation and high-temperature performance are required. schultzchem.comeinpresswire.com

Table 1: Comparative Physical Properties of Related Aromatic Hydrocarbons

| Property | Cyclohexylbenzene | This compound |

| Molecular Formula | C12H16 | C13H18 |

| Molecular Weight | 160.3 g/mol | 174.28 g/mol nih.gov |

| Boiling Point | ~240°C schultzchem.com | Not specified |

| Flash Point | ~98°C schultzchem.com | Not specified |

| Key Application | Intermediate for phenol; Li-ion battery additive researchgate.netschultzchem.com | Potential Li-ion battery additive; specialty synthesis researchgate.net |

Applications in Electrochemical Systems (e.g., Lithium-ion Battery Electrolyte Additives)

A significant and emerging application for cyclohexylbenzene and related aromatic compounds is as electrolyte additives for overcharge protection in lithium-ion batteries. researchgate.neteinpresswire.comresearchgate.net Overcharging can lead to electrolyte decomposition, thermal runaway, and battery failure. researchgate.net Additives like cyclohexylbenzene enhance battery safety by undergoing electrochemical polymerization at a potential lower than that of electrolyte decomposition. researchgate.netosti.gov

When a battery is overcharged, the additive molecules polymerize on the surface of the cathode. researchgate.netresearchgate.net This process forms a dense, isolating polymer film that acts as a barrier, blocking further oxidation of the electrolyte and electroactive materials. researchgate.net This mechanism effectively shuts down the charging process, preventing the dangerous consequences of overcharging. researchgate.netresearchgate.net While much of the published research focuses on cyclohexylbenzene, the similar chemical structure of this compound suggests it would function via a comparable mechanism, making it a strong candidate for next-generation, high-safety battery systems. einpresswire.comresearchgate.net The presence of the methyl group may modulate the polymerization potential, offering a way to fine-tune the additive's performance for specific battery chemistries.

Table 2: Research Findings on Aromatic Additives in Li-ion Batteries

| Additive Type | Function | Mechanism of Action | Reference Compound |

| Aromatic Hydrocarbons | Overcharge Protection | Electrochemical polymerization forms a protective film on the cathode surface. | Cyclohexylbenzene researchgate.netosti.gov |

| Methyl-Substituted Benzenes | Overcharge Protection | Polymerizes at a specific overcharged voltage to create an isolating layer. | Xylene researchgate.net |

Role as a Chemical Building Block for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up synthesis of more complex molecular structures. sigmaaldrich.com The structure of this compound offers multiple reactive sites, making it a versatile building block for organic synthesis.

The primary reaction sites include:

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation/alkylation). These reactions allow for the introduction of various functional groups, transforming the molecule into a more complex intermediate.

The Methyl Group: The benzylic protons on the methyl group are susceptible to free-radical reactions, such as bromination, which can introduce a functional handle for subsequent nucleophilic substitution reactions.

This dual reactivity allows chemists to selectively modify different parts of the molecule to construct elaborate organic frameworks. For instance, functionalizing the aromatic ring could lead to precursors for liquid crystal materials, while modifying the methyl group could open pathways to active pharmaceutical ingredients or specialized polymer monomers.

Table 3: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product | Application of Product |

| Nitration | HNO3 / H2SO4 | 1-Cyclohexyl-x-nitro-2-methylbenzene | Intermediate for dyes, pharmaceuticals |

| Bromination (Ring) | Br2 / FeBr3 | x-Bromo-1-cyclohexyl-2-methylbenzene | Intermediate for Grignard reagents, coupling reactions |

| Bromination (Side-Chain) | N-Bromosuccinimide (NBS) | 1-(Bromomethyl)-2-cyclohexylbenzene | Precursor for alcohols, ethers, esters |

| Acylation | RCOCl / AlCl3 | x-Acyl-1-cyclohexyl-2-methylbenzene | Intermediate for ketones, specialty polymers |

Emerging Research Areas and Niche Applications

Beyond established roles, research into this compound and its isomers is branching into niche areas. The development of high-energy-density and high-voltage lithium-ion batteries necessitates novel electrolyte formulations that can remain stable at operating voltages above 4.4 V. osti.gov The inherent thermal and electrochemical stability of the cyclohexylbenzene moiety makes it a continued focus of research for additives designed for extreme environmental applications and high-performance batteries. einpresswire.comresearchgate.net

Another potential niche application lies in the field of liquid crystals. Cyclohexylbenzene derivatives are known raw materials for intermediates used in the production of Liquid Crystal Display (LCD) materials. schultzchem.com The specific stereochemistry and electronic properties imparted by the 2-methyl substitution could be explored for the synthesis of novel liquid crystal molecules with tailored dielectric anisotropy and clearing points. Further research may also investigate its use as a component in advanced lubricants or as a non-polar solvent in specialized chemical processes where its high boiling point and stability are advantageous.

Toxicological Profile and Safety Considerations in Research of 1 Cyclohexyl 2 Methylbenzene

In Vitro and In Vivo Toxicological Assessments

In this comparative study, the systemic administration of three stereoisomers of 1-cyclohexyl-x-methoxybenzene in mice was found to impair sensorimotor responses, influence spontaneous motor activity, produce modest analgesia, and affect thermoregulation and cardiorespiratory functions. These effects showed a profile with some similarities to both the analgesic tramadol and the dissociative anesthetic phencyclidine. Notably, in vitro assessments demonstrated that these derivatives were inactive at mu, kappa, and delta opioid receptors, suggesting a complex mechanism of action.

Given the structural similarities, it is plausible that 1-Cyclohexyl-2-methylbenzene could exhibit a comparable, though not identical, toxicological profile. However, without direct experimental data, this remains speculative. The methyl group at the ortho position in this compound, as opposed to the methoxy group in the studied derivatives, could significantly alter its metabolic fate and interaction with biological targets.

Table 1: Summary of Toxicological Data on Structurally Related Compounds

| Compound | Assay Type | Observed Effects |

| 1-Cyclohexyl-x-methoxybenzene Derivatives | In Vivo (mice) | Impaired sensorimotor responses, modulated motor activity, modest analgesia, altered thermoregulation and cardiorespiratory responses. |

| 1-Cyclohexyl-x-methoxybenzene Derivatives | In Vitro (opioid receptor binding) | Inactive at mu, kappa, and delta opioid receptors. |

| Cyclohexylbenzene (B7769038) | Acute Oral LD50 (rat) | >2,000 mg/kg carlroth.com |

| Cyclohexylbenzene | Acute Dermal LD50 (rabbit) | >2,000 mg/kg carlroth.com |

Mechanistic Investigations of Adverse Biological Interactions

Direct mechanistic studies on the adverse biological interactions of this compound are lacking. The research on 1-cyclohexyl-x-methoxybenzene derivatives indicated that their pharmaco-toxicological effects are mediated through both opioid and non-opioid pathways geneseo.edu. The partial prevention of visual sensorimotor impairments by naloxone suggests some interaction with the opioid system, although the inactivity at the primary opioid receptors points towards a more complex or indirect mechanism geneseo.edufishersci.co.uk.

For benzene (B151609) and its derivatives, a common mechanism of toxicity involves metabolic activation to reactive intermediates that can cause cellular damage doaj.org. Benzene metabolites can generate reactive oxygen species, leading to oxidative stress and degenerative changes within cells doaj.org. While this compound has a more complex structure, it is possible that its metabolism could lead to the formation of reactive species that interact with cellular macromolecules.

Risk Assessment and Safe Handling Protocols in Laboratory Settings

While a specific, detailed risk assessment for this compound is not available, general safety protocols for handling flammable and potentially hazardous organic compounds are applicable. A thorough risk assessment should be conducted before any laboratory work involving this compound.

Engineering Controls:

Work should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure fishersci.co.uksigmaaldrich.com.

Use of explosion-proof electrical and ventilating equipment is recommended due to the flammable nature of similar compounds geneseo.edu.

Eyewash stations and safety showers should be readily accessible in the work area fishersci.com.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield should be worn geneseo.edutcichemicals.com.

Skin Protection: Appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat are necessary to prevent skin contact fishersci.co.uk. Flame-retardant and antistatic protective clothing may also be advisable sigmaaldrich.com.

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used geneseo.edusigmaaldrich.com.

Handling and Storage:

Keep the compound away from heat, sparks, open flames, and other ignition sources fishersci.co.ukvitol.com.

Containers should be kept tightly closed in a dry, cool, and well-ventilated place geneseo.edufishersci.co.uk.

Use non-sparking tools and take precautionary measures against static discharge geneseo.edufishersci.co.uk.

Do not eat, drink, or smoke in areas where the chemical is handled fishersci.co.uk. Wash hands thoroughly after handling vitol.com.

First Aid Measures:

Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention carlroth.comvitol.com.

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water carlroth.comvitol.com.

Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical advice carlroth.com.

Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor vitol.com. Aspiration into the lungs can be fatal fishersci.com.

Comparison of Toxicological Profiles with Structurally Related Compounds

The toxicological profile of this compound can be contextualized by comparing it with related compounds like cyclohexylbenzene and toluene (B28343).

Cyclohexylbenzene: This compound is classified as an aspiration hazard and may be fatal if swallowed and enters the airways carlroth.comfishersci.com. It is not classified as acutely toxic via oral or dermal routes in animal studies carlroth.com. Repeated exposure may cause skin dryness or cracking carlroth.com. It is also noted to be very toxic to aquatic life with long-lasting effects fishersci.com.

Toluene: Toluene is a well-studied aromatic hydrocarbon. It is irritating to the skin and can cause serious damage to health through prolonged exposure via inhalation. It is also classified as a substance that may cause harm to the unborn child and heritable genetic damage vitol.com. Vapors may cause drowsiness and dizziness vitol.com.

1-Cyclohexyl-x-methoxybenzene Derivatives: As previously mentioned, these compounds have demonstrated effects on the central nervous system in animal models, with a profile that has some resemblances to tramadol and phencyclidine geneseo.edufishersci.co.uk.

The presence of the methyl group on the benzene ring of this compound, similar to toluene, may influence its metabolic pathways and potential for toxicity compared to the unsubstituted cyclohexylbenzene. The combination of the bulky cyclohexyl group and the methyl group could also affect its physical properties and biological interactions.

Table 2: Comparative Hazard Information of Related Compounds

| Compound | Primary Hazards |

| This compound (Predicted) | Flammable, potential for skin/eye irritation, possible aspiration hazard, potential for CNS effects. |

| Cyclohexylbenzene | Aspiration hazard, skin dryness on repeated exposure, very toxic to aquatic life carlroth.comfishersci.com. |

| Toluene | Flammable, skin irritant, potential for serious damage to health on prolonged exposure, potential reproductive and genetic toxicity, CNS depressant vitol.com. |

| 1-Cyclohexyl-x-methoxybenzene Derivatives | Pharmaco-toxicological effects on the central nervous system geneseo.edufishersci.co.uk. |

Conclusion and Future Research Directions in 1 Cyclohexyl 2 Methylbenzene Studies

Synthesis of Current Academic Understanding

Current academic understanding of 1-cyclohexyl-2-methylbenzene is primarily centered on its identity as a substituted aromatic hydrocarbon. Its molecular structure, consisting of a cyclohexane (B81311) ring bonded to a toluene (B28343) molecule at the ortho position, defines its fundamental physicochemical properties and reactivity. The compound is formally recognized by its IUPAC name, this compound, and is assigned the CAS number 4501-35-3. nih.gov

Research has established the basic physicochemical properties of this compound, including its molecular formula (C13H18) and molecular weight (approximately 174.28 g/mol ). nih.gov While specific experimental data on properties like boiling point, melting point, and density are not extensively reported in readily available literature, its nonpolar nature, inferred from its hydrocarbon structure, suggests it is likely a liquid at room temperature with low water solubility.

The synthesis of this compound and related cyclohexylbenzene (B7769038) derivatives is often achieved through Friedel-Crafts alkylation reactions. This typically involves the reaction of a cyclohexylating agent (like cyclohexene (B86901) or cyclohexyl chloride) with toluene in the presence of a Lewis acid catalyst. The ortho-substitution pattern is one of the possible isomeric outcomes of this reaction, alongside para and meta isomers.

In terms of its chemical behavior, the presence of both an aromatic ring and a saturated cycloalkane ring imparts dual reactivity. The benzene (B151609) ring can undergo electrophilic substitution reactions, while the cyclohexyl group can participate in free-radical reactions, such as halogenation, under appropriate conditions. learncbse.in The methyl group on the benzene ring activates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the ortho and para positions.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge, significant gaps exist in the comprehensive understanding of this compound. A primary limitation is the scarcity of in-depth experimental data on its thermochemical and physical properties. A comprehensive experimental determination of its boiling point, melting point, density, viscosity, and vapor pressure is largely absent from the public domain.

Furthermore, while the general principles of its synthesis are understood, detailed mechanistic studies and optimization of synthetic routes to selectively produce the ortho isomer are not extensively documented. Research into more sustainable and efficient catalytic systems for its synthesis, aligning with the principles of green chemistry, represents a significant unexplored avenue. acs.org

The chemical reactivity of this compound has not been fully explored. Detailed kinetic and mechanistic studies of its various potential reactions, such as nitration, sulfonation, and oxidation, are lacking. Understanding the influence of the bulky cyclohexyl group on the regioselectivity and rate of these reactions is a key area for investigation.

The potential applications of this compound remain largely speculative. There is a notable absence of research exploring its utility as a solvent, a building block in organic synthesis, or as a precursor for functional materials. Its structural similarity to other alkylated aromatics used in various industrial applications suggests that it may possess interesting and useful properties that have yet to be discovered.

Finally, there is a complete lack of toxicological and environmental impact studies. To enable any potential application, a thorough evaluation of its biodegradability, persistence, and potential hazards to ecosystems and human health is essential.

Proposed Future Research Trajectories and Methodological Innovations

Future research on this compound should be directed towards filling the identified knowledge gaps. A systematic investigation into its fundamental physical and chemical properties is a crucial first step. This would involve precise experimental measurements and the development of accurate computational models to predict its behavior.